molecular formula C26H44NNaO6S B192417 Taurodeoxycholic acid sodium salt CAS No. 1180-95-6

Taurodeoxycholic acid sodium salt

Cat. No.: B192417
CAS No.: 1180-95-6
M. Wt: 521.7 g/mol
InChI Key: YXHRQQJFKOHLAP-FONCZFQMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurodeoxycholic acid is a bile acid, specifically a conjugate of deoxycholic acid with taurine. It is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid, sharing the same molecular formula and molecular weight . This compound plays a significant role in the emulsification of lipids, aiding in the digestion and absorption of dietary fats.

Biochemical Analysis

Biochemical Properties

Taurodeoxycholic acid sodium salt plays a significant role in biochemical reactions. It is useful for the solubilization of lipids and membrane-bound proteins . It interacts with various biomolecules, including enzymes and proteins, and these interactions are crucial for its function . For instance, it has been demonstrated to stimulate chloride ion secretion through calcium-activated chloride ion channels and cystic fibrosis transmembrane conductance regulator (CFTR) in Calu-3 airway epithelial cell monolayers .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins . It also has the potential to resolve endoplasmic reticulum (ER) stress in intestinal epithelial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves modulation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction pathways . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with taurine under controlled conditions to form the amide bond.

Industrial Production Methods: Industrial production of taurodeoxycholic acid often involves microbial fermentation processes. Engineered strains of Escherichia coli can be used to produce taurodeoxycholic acid through optimized fermentation conditions. This method is environmentally friendly and allows for large-scale production .

Types of Reactions:

    Oxidation: Taurodeoxycholic acid can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Substitution reactions can take place at various positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives with altered hydroxyl groups.

    Reduction Products: Reduced derivatives with modified carbonyl groups.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Taurodeoxycholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Taurochenodeoxycholic Acid
  • Tauroursodeoxycholic Acid
  • Taurocholic Acid

Comparison: Taurodeoxycholic acid is unique due to its specific conjugation with taurine and its distinct molecular structure. While taurochenodeoxycholic acid and tauroursodeoxycholic acid share the same molecular formula and weight, they differ in their hydroxyl group positions and biological activities. Taurocholic acid, on the other hand, has a different bile acid conjugate and exhibits different physiological functions .

Properties

CAS No.

1180-95-6

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

IUPAC Name

sodium;2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1

InChI Key

YXHRQQJFKOHLAP-FONCZFQMSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

melting_point

204 - 208 °C

Key on ui other cas no.

1180-95-6

physical_description

Solid

Pictograms

Irritant

solubility

41 mg/mL

Synonyms

Acid, Taurodeoxycholic
Deoxycholate, Taurine
Deoxycholyltaurine
Sodium Taurodeoxycholate
Taurine Deoxycholate
Taurodeoxycholate
Taurodeoxycholate, Sodium
Taurodeoxycholic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurodeoxycholic acid sodium salt
Reactant of Route 2
Reactant of Route 2
Taurodeoxycholic acid sodium salt
Reactant of Route 3
Reactant of Route 3
Taurodeoxycholic acid sodium salt
Reactant of Route 4
Taurodeoxycholic acid sodium salt
Reactant of Route 5
Taurodeoxycholic acid sodium salt
Reactant of Route 6
Taurodeoxycholic acid sodium salt
Customer
Q & A

Q1: Can Taurodeoxycholic acid sodium salt be used to modify graphene nanosheets for electrochemical applications?

A2: Yes, research demonstrates that this compound can functionalize graphene nanosheets. The "facial amphiphilic" structure of this compound enhances the dispersibility of the resulting composite (G-bile salts) in water. These G-bile salts can then be decorated with palladium nanoparticles to create effective electrochemical catalysts for reactions like formic acid oxidation. []

Q2: How can micellar electrokinetic capillary chromatography (MECC) be used to analyze this compound in complex mixtures?

A4: MECC proves to be a valuable technique for separating and quantifying this compound in mixtures containing other bile salts, like silymarin. By utilizing a specific buffer solution containing disodium tetraborate, this compound, and β-cyclodextrin, researchers achieved efficient separation. This method allows for accurate analysis of this compound in pharmaceutical preparations and herbal extracts. []

Q3: What is the impact of intestinal Hypoxia-inducible factor 1-alpha (HIF-1α) on bile acid profiles, including this compound, during cholestasis-induced liver injury?

A5: Research utilizing mice models with intestinal epithelial cell-specific deletion of Hif1a (Hif1aVKO) revealed a connection between intestinal HIF-1α signaling and bile acid metabolism during cholestasis. Compared to control mice, Hif1aVKO mice exhibited altered bile acid profiles in the liver, notably higher levels of this compound. These findings highlight the role of intestinal HIF-1α in regulating hepatic energy metabolism and bile acid composition during cholestasis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.